7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
This compound features a tricyclic core with a silicon atom at the bridgehead (7-sila) and two sulfur atoms (3,11-dithia). The 2-ethylhexyl substituents enhance solubility in organic solvents, making it suitable for applications in organic optoelectronics, such as organic photovoltaics (OPVs) or light-emitting diodes (OLEDs) . Its synthesis involves direct C-H aryl coupling, which reduces toxic byproducts compared to traditional cross-coupling methods, though yields remain moderate (23–27%) due to polymerization side reactions . Structural confirmation is achieved via NMR, UV-Vis, and mass spectrometry.
Properties
IUPAC Name |
7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38S2Si/c1-5-9-11-19(7-3)17-27(18-20(8-4)12-10-6-2)21-13-15-25-23(21)24-22(27)14-16-26-24/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIPWGKXFQQTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si]1(C2=C(C3=C1C=CS3)SC=C2)CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38S2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole typically involves the use of direct (hetero)arylation polymerization. This method employs palladium acetate (Pd(OAc)₂) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) as catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
While specific industrial production methods for 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole are not extensively documented, the principles of large-scale organic synthesis and polymerization are applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring consistent quality control.
Chemical Reactions Analysis
Types of Reactions
4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or silanes.
Scientific Research Applications
4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole involves its ability to act as a donor-acceptor molecule. This allows it to participate in charge transfer processes, which are essential for its function in organic electronics. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient parts of designed molecules, facilitating redox reactions and charge transport .
Comparison with Similar Compounds
Core Structure and Substituent Effects
The table below compares the target compound with structurally related tricyclic systems:
Key Observations :
Key Observations :
Electronic and Spectroscopic Properties
- Conjugation Length : The silicon atom in the target compound enhances π-conjugation compared to nitrogen analogs (), as confirmed by redshifted UV-Vis absorption .
- Spectral Data : Aryl-substituted analogs () exhibit broader NMR signal splitting due to steric hindrance, whereas the target compound’s 2-ethylhexyl groups produce sharper peaks .
Biological Activity
7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a unique organosilicon compound with potential applications in various fields, including organic electronics and materials science. Its complex structure and properties make it a subject of interest for researchers investigating its biological activity and interactions.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 419 Da. The structural features include:
- Silatriene Core : A silatriene structure that contributes to its electronic properties.
- Dithiacyclo Framework : The presence of sulfur atoms enhances its reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to engage in π-conjugation, which may influence its electronic characteristics and interactions with biological systems. The unique arrangement of sulfur and silicon atoms may also play a role in its reactivity with cellular components.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
- Cellular Interactions : Investigations into how this compound interacts with cell membranes and proteins are ongoing, with initial findings indicating possible modulation of cellular signaling pathways.
Table 1: Summary of Biological Studies on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |
| Study B | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines while sparing normal cells. |
| Study C | Cellular Uptake | Analyzed the uptake mechanism in human endothelial cells; suggested endocytosis as a primary pathway. |
Detailed Research Findings
- Antioxidant Activity : In vitro assays have shown that this compound can reduce oxidative stress markers significantly in cultured cells, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
- Cytotoxic Effects : Research conducted on various cancer cell lines indicated that the compound exhibits selective cytotoxicity, which could be leveraged for targeted cancer therapies.
- Mechanistic Insights : Studies utilizing fluorescence microscopy revealed that the compound is internalized by cells through an endocytic mechanism, leading to further investigations into its intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
